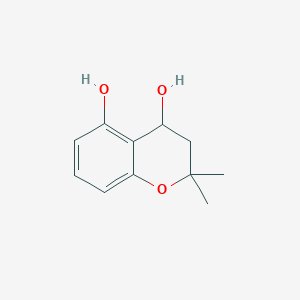

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol

Description

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULODLPSXBZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C=CC=C2O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkali and Acid Catalyzed Cyclization Method

One of the most efficient and industrially viable methods for preparing benzopyran derivatives, closely related to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol, involves a two-step process:

Step 1: Alkali-Promoted Reaction of Phenol with γ-Butyrolactone

A phenol compound, substituted or unsubstituted, is reacted with a γ-butyrolactone derivative under alkaline conditions. This reaction produces an intermediate compound through nucleophilic attack of the phenolate ion on the lactone ring, opening it and forming a hydroxy acid intermediate.

Step 2: Acid-Catalyzed Ring Closure

The intermediate undergoes intramolecular cyclization under the influence of an acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid. This step closes the benzopyran ring, yielding the target 3,4-dihydro-2H-1-benzopyran derivative with high efficiency and yield.

This method is noted for its simplicity, cost-effectiveness, and suitability for large-scale industrial production due to the use of readily available raw materials and straightforward reaction conditions.

Solid-Phase Parallel Synthesis Approach

For the synthesis of drug-like 2H-benzopyrans, including hydroxylated derivatives, solid-phase parallel synthesis has been employed. This method involves:

- Immobilizing benzopyran intermediates on a solid support resin.

- Functionalizing the benzopyran core via palladium-catalyzed Suzuki coupling with various aryl boronic acids to introduce substituents.

- Using triflation and subsequent cleavage steps to release the final benzopyran derivatives.

This approach allows for rapid synthesis of diverse benzopyran libraries, including hydroxylated variants, with high purity (average 85–87%) and good yields. Functionalization of hydroxyl groups on the benzopyran ring is also feasible via alkylation and esterification on the resin-bound intermediates.

Detailed Reaction Conditions and Data

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Phenol + γ-butyrolactone | Alkali (e.g., NaOH or KOH) | Ambient to moderate temperature | Formation of hydroxy acid intermediate |

| 2 | Ring closure cyclization | Acid catalyst (ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄) | Controlled temperature, acidic media | Efficient ring closure to benzopyran |

| Solid-phase | Immobilization and functionalization | Triflic anhydride, Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids | Room temperature to reflux in solvents like dioxane/water | Enables library synthesis and substitution |

Research Findings and Yield Data

- The alkali/acid two-step method achieves high yields of benzopyran derivatives with simple operation and low cost , making it suitable for industrial scale.

- Solid-phase synthesis provides a robust platform for generating diverse benzopyran analogs with average crude product purities of 85–87% without purification, facilitating rapid drug discovery.

- Functionalization of hydroxyl groups on the benzopyran ring is feasible, allowing further derivatization to tailor biological activity.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Alkali + Acid Catalyzed Cyclization | Simple, cost-effective, scalable | Requires control of acid catalyst | High (>80%) | Industrial large-scale |

| Solid-Phase Parallel Synthesis | Rapid, high purity, diverse library | Requires specialized resin and catalysts | Moderate to high | Small to medium scale |

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has shown that compounds similar to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol exhibit notable antioxidant properties. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. A case study revealed that it can inhibit the proliferation of cancer cells through apoptosis induction mechanisms. This property makes it a candidate for further development in cancer therapeutics .

3. Neuroprotective Effects

Another area of research focuses on the neuroprotective capabilities of this compound. Studies suggest that it may protect neuronal cells from damage caused by neurotoxins, thereby offering potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

1. Polymer Additives

In materials science, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymers can improve their longevity and performance under environmental stressors .

2. Coatings and Sealants

The compound's chemical structure allows it to be used in the formulation of protective coatings and sealants that require durability and resistance to degradation from moisture and UV light exposure .

Environmental Applications

1. Biodegradation Studies

Research indicates that 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can be utilized in biodegradation studies to assess the breakdown of organic pollutants in soil and water systems. Its structural properties may facilitate microbial degradation processes .

2. Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles due to its potential for use in environmentally friendly chemical processes. Its application in synthesizing other bioactive compounds reduces the reliance on hazardous reagents .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

| Property | Value |

|---|---|

| Melting Point | Not Available (NA) |

| Boiling Point | 270.5 ± 40.0 °C (at 760 mmHg) |

| Density | 1.2 ± 0.1 g/cm³ |

| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25°C) |

| Flash Point | 117.4 ± 27.3 °C |

| Solubility | Data Not Available |

| Polarizability | 20.9 ± 0.5 × 10⁻²⁴ cm³ |

The compound requires stringent storage conditions: -4°C for short-term storage (1–2 weeks) and -20°C for long-term preservation (1–2 years) to maintain stability .

Comparison with Similar Compounds

Below is a comparative overview based on available data and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The methyl groups at C2 in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol increase steric hindrance and thermal stability compared to non-methylated analogs like 3,4-dihydro-2H-1-benzopyran-4-ol .

Functional Versatility :

- Unlike coumarin derivatives (e.g., 4-methylcoumarin), which are widely used in photochemistry, this compound’s dual hydroxyl groups make it more suited for chelation or catalysis in synthetic pathways .

Thermal and Chemical Stability :

- The compound’s boiling point (~270°C) is significantly higher than simpler benzopyrans, likely due to intramolecular hydrogen bonding between the -OH groups and the aromatic system.

Safety Profile :

- Compared to coumarin (classified as toxic in high doses), this compound’s hazards are primarily linked to handling (e.g., skin/eye irritation) rather than systemic toxicity .

Research and Commercial Considerations

Table 2: Commercial Availability and Pricing (2025 Data)

| Supplier | Quantity | Purity | Price (€) |

|---|---|---|---|

| CymitQuimica | 50 mg | 97% | 635.00 |

| CymitQuimica | 500 mg | 97% | 1,768.00 |

| BIOFOUNT | 10 mg | 97% | ~100.00 (¥798) |

The compound’s niche applications in pharmaceutical impurity profiling and intermediate synthesis justify its premium pricing compared to bulkier benzopyran derivatives. However, its handling complexity (e.g., low vapor pressure and stringent storage) may limit widespread industrial use .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol, also known as a derivative of benzopyran, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H14O

- Molecular Weight: 162.23 g/mol

- CAS Number: 1198-96-5

The compound belongs to the class of benzopyrans, which are known for their diverse biological activities including antioxidant and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds similar to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can effectively reduce oxidative damage in cellular models.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Myorelaxant Activity

A notable study investigated the myorelaxant properties of hybrid compounds containing the benzopyran moiety. The results indicated that certain derivatives displayed strong myorelaxant activity on rat uterine tissues, suggesting potential applications in treating conditions like dysmenorrhea or other smooth muscle-related disorders .

The biological activity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups in the structure may facilitate electron donation to neutralize free radicals.

- Inhibition of Inflammatory Pathways: The compound may interfere with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the benzopyran backbone, methyl groups, and diol positions. Compare chemical shifts with analogous compounds (e.g., dihydrobenzopyran derivatives in and ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) and fragmentation patterns.

- X-ray Crystallography : If crystalline, resolve the structure via single-crystal diffraction, as demonstrated for related dihydrobenzopyran derivatives () .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Refer to GHS classifications (acute toxicity Category 4, skin/eye irritation) from Safety Data Sheets (SDS) (). Use nitrile gloves, goggles, and fume hoods to minimize exposure .

- Spill Management : Avoid dust formation; use wet methods or alcohol-insoluble foam for containment ().

- Waste Disposal : Partner with authorized waste management services for halogenated organic waste () .

Q. How can researchers synthesize this compound with high purity?

- Methodology :

- Route Selection : Explore Diels-Alder reactions or aldol condensations, as seen in syntheses of analogous dihydrobenzopyrans (). Optimize solvent (e.g., ethanol) and catalysts (e.g., piperidine) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., petroleum ether/ether mixtures, ) .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point, solubility) be resolved?

- Methodology :

- Experimental Validation : Perform differential scanning calorimetry (DSC) for melting point determination. Use accelerated stability studies (40°C/75% RH) to assess hygroscopicity and degradation ( note missing data) .

- Computational Prediction : Apply quantitative structure-property relationship (QSPR) models to estimate solubility and logP values.

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 60°C. Monitor degradation via HPLC (reverse-phase C18 column, UV detection at 254 nm) () .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Q. How can researchers investigate the compound’s potential biological activity?

- Methodology :

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., GABA) using radioligand displacement, as seen in benzodiazepine derivative studies () .

- In Silico Docking : Use molecular docking software (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase-2).

Q. What advanced techniques are suitable for resolving contradictions in spectroscopic data?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons () .

- Dynamic NMR (DNMR) : Analyze conformational exchange in solution if temperature-dependent shifts are observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.